molecular formula C6H8ClN3O B13222435 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde

Cat. No.: B13222435
M. Wt: 173.60 g/mol
InChI Key: AMZFCWPMILEJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative featuring a 2-chloro substituent, a 2-aminoethyl side chain, and a carbaldehyde group at position 5. This compound combines structural elements that influence its physicochemical and biological properties. The carbaldehyde moiety offers reactivity for further derivatization, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-(2-aminoethyl)-2-chloroimidazole-4-carbaldehyde

InChI

InChI=1S/C6H8ClN3O/c7-6-9-3-5(4-11)10(6)2-1-8/h3-4H,1-2,8H2

InChI Key

AMZFCWPMILEJHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCN)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Aldehyde Reactions

  • Oxidation : The aldehyde group can be oxidized to carboxylic acid using strong oxidants like KMnO₄ under acidic conditions .

    RCHO+KMnO₄/H+RCOOH+Mn2+\text{RCHO} + \text{KMnO₄/H}^+ \rightarrow \text{RCOOH} + \text{Mn}^{2+}
  • Condensation : Reacts with primary amines to form Schiff bases or imine derivatives .

Aminoethyl Group Reactions

  • Amidation : The amino group undergoes amide formation with carbonyl reagents (e.g., acid chlorides) .

    R-NH₂+ClCO-R’R-NH-CO-R’+HCl\text{R-NH₂} + \text{ClCO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}
  • Alkylation : Potential for further alkylation using alkyl halides or epoxides .

Substitution Reactions

The chlorine atom at the C-2 position is susceptible to nucleophilic substitution:

  • Sulfonation : Reaction with chlorosulphonic acid introduces sulfonic acid groups, enabling subsequent amidation or sulfonamide formation .

    R-Cl+ClSO₃HR-SO₃H+HCl\text{R-Cl} + \text{ClSO₃H} \rightarrow \text{R-SO₃H} + \text{HCl}
  • Amination : Substitution with amines (e.g., ethylamine) under basic conditions replaces chlorine with amino groups .

NMR Data for Substituted Derivatives

FeatureChemical Shift (ppm)Source
Aldehyde (CHO)~9.5–10.5 (s)
Aminoethyl (NH₂CH₂CH₂)~3.5–4.5 (m)
Chloro-substituted~145–150 (C-Cl)

Cyclization and Ring-Forming Reactions

The compound’s aldehyde and amino groups enable intramolecular cyclization:

  • Schiff Base Formation : Reaction of the aldehyde with the amino group forms a cyclic imine, potentially yielding fused heterocyclic systems .

    R-CHO+R-NH₂R-N=CH-R+H₂O\text{R-CHO} + \text{R-NH₂} \rightarrow \text{R-N=CH-R} + \text{H₂O}
  • Metal Complexation : The imidazole nitrogen can coordinate with transition metals (e.g., Au(I)), forming organometallic complexes .

Scientific Research Applications

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

The imidazole ring's substitution pattern critically determines molecular interactions and bioactivity. Below is a comparison of key analogs:

Compound Name Substituents (Position) Key Features & Applications Reference
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde 2-Cl, 5-CHO, 1-(2-aminoethyl) Potential H3 receptor antagonist; synthetic versatility due to aldehyde group
5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 5-Cl, 2-CHO, 1-(2-methoxyethyl) Methoxyethyl group increases lipophilicity; used in crystallography studies
1-Benzyl-1H-imidazole-5-carboxaldehyde 5-CHO, 1-benzyl Benzyl group enhances aromatic stacking; explored in catalysis and drug design
1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde 4-Cl, 5-CHO, dithiolan-fluorophenyl Fluorophenyl and dithiolane enhance receptor binding; studied via X-ray crystallography
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid 5-COOH, 1-(trifluoroethyl) Trifluoroethyl group lowers pKa; carboxylic acid useful in prodrug design

Physicochemical Properties

  • Solubility: The aminoethyl group in the target compound improves aqueous solubility (logP ~1.2) compared to benzyl (logP ~2.5) or trifluoroethyl (logP ~2.8) analogs .
  • Electronic Effects: The 2-chloro substituent withdraws electron density, reducing the imidazole ring’s basicity (pKa ~6.5) relative to non-halogenated analogs (pKa ~7.0) .

Biological Activity

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1-(2-aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves the reaction of 2-chloro-1H-imidazole with appropriate aldehyde derivatives. The process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.

Biological Activity

The biological activity of 1-(2-aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar imidazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 µg/mL to over 200 µg/mL depending on the specific bacterial strains tested .

CompoundTarget OrganismMIC (µg/mL)
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehydeS. aureus<100
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehydeE. coli<125
Related imidazole derivativePseudomonas aeruginosa>150

Anticancer Activity

The antiproliferative effects of imidazole derivatives have been documented, with some compounds showing significant activity against various cancer cell lines. For example, studies have reported that certain imidazole-based compounds inhibit cell proliferation with GI50 values ranging from low nanomolar to micromolar concentrations .

Case Study:
In a study evaluating the effects of imidazole derivatives on cancer cell lines, it was found that compounds with structural similarities to 1-(2-aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde exhibited GI50 values as low as 29 nM against pancreatic cancer cells (Panc-1) and breast cancer cells (MCF-7). These findings suggest a promising avenue for further development of this compound in anticancer therapies .

The exact mechanism through which 1-(2-aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and survival pathways in cancer cells. The presence of the imidazole ring is known to facilitate interactions with various biological macromolecules, potentially leading to inhibition of key enzymes or receptors involved in tumor growth.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde in laboratory settings?

Answer: This compound requires stringent safety measures due to its reactive functional groups (chloro, aminoethyl, and aldehyde). Key protocols include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood for all procedures to minimize inhalation risks .
  • Storage: Store in a dry, cool environment (2–8°C) in airtight, light-resistant containers to prevent degradation. Avoid proximity to heat sources or oxidizing agents .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent unintended reactions .
  • Emergency Response: For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide SDS documentation .

Q. What synthetic routes are commonly employed to synthesize 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde?

Answer: While direct synthesis data for this compound is limited, analogous imidazole-carbaldehyde derivatives suggest the following methodologies:

  • Stepwise Functionalization:
    • Imidazole Core Formation: Condensation of glyoxal with ammonia and aldehydes under acidic conditions to form the imidazole ring .
    • Chlorination: Introduce chlorine at the 2-position using POCl₃ or SOCl₂, monitored by TLC to avoid over-chlorination .
    • Aminoethyl Sidechain Addition: React the chlorinated intermediate with 2-aminoethyl bromide in DMF at 60–80°C, with K₂CO₃ as a base .
    • Aldehyde Introduction: Oxidize a hydroxymethyl precursor (e.g., using MnO₂ in dichloromethane) .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, 0°C → RT75–85
Aminoethylation2-Aminoethyl bromide, K₂CO₃, DMF, 80°C60–70
OxidationMnO₂, CH₂Cl₂, reflux80–90

Q. What spectroscopic methods are effective for characterizing this compound?

Answer: Multi-modal characterization is critical:

  • NMR: ¹H/¹³C NMR confirms substituent positions. For example:
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Chlorine-induced deshielding in adjacent protons .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch from aminoethyl) .
  • Mass Spectrometry: ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Answer: Computational strategies include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., EGFR kinase). Dock the aldehyde group into catalytic sites, and analyze binding poses with PyMOL .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability). The aminoethyl group may enhance solubility but reduce metabolic stability .
  • MD Simulations: GROMACS simulations (100 ns) assess conformational stability in aqueous vs. membrane environments .

Q. How to address discrepancies in experimental data when analyzing its crystal structure?

Answer: Common issues and resolutions:

  • Disordered Atoms: Refine using SHELXL with PART instructions. For example, resolve chloro-imidazole ring disorder via occupancy factor adjustments .
  • Weak Reflections: Apply multi-scan corrections (SADABS) and exclude high-angle data with I/σ(I) < 2 .
  • Non-covalent Interactions: Use Hirshfeld surface analysis (CrystalExplorer) to quantify C–H⋯S/O interactions and validate packing motifs .

Table 2: Key Crystallographic Parameters from Analogous Compounds

ParameterValue (Analogous Compound)Reference
Space GroupP21/c
Hydrogen BondsC–H⋯S (3.518 Å)
Torsion AnglesImidazole ring deviation < 0.01 Å

Q. What strategies optimize the yield of this compound under varying reaction conditions?

Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution (aminoethylation step) but may increase side reactions. Test mixed solvents (e.g., DMF:THF 3:1) .
  • Catalyst Screening: For oxidation steps, compare MnO₂ vs. TEMPO/NaClO systems. MnO₂ gives higher yields (80–90%) but requires rigorous filtration .
  • Temperature Gradients: Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate imidazole ring formation while minimizing decomposition .

Methodological Note: Design a factorial experiment (e.g., 2³ design) varying solvent, catalyst, and temperature. Analyze via HPLC to quantify purity-yield tradeoffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.